molecular formula C19H22N4S B14095821 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione

4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione

Cat. No.: B14095821
M. Wt: 338.5 g/mol
InChI Key: GPIYZTHSVVSFBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione typically involves multi-step reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, reduce costs, and ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24)

InChI Key

GPIYZTHSVVSFBY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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